ACP-105

SARM pharmacology Androgen receptor agonism Tissue selectivity

ACP-105 (CAS 899821-23-9) is a non-steroidal, orally bioactive partial androgen receptor agonist with a distinctive 3.19:1 anabolic:androgenic ratio, setting it apart from full agonists like LGD-4033. Its high affinity for both wild-type (EC50 1.0 nM) and T877A mutant AR (EC50 0.4 nM) makes it an essential reference compound for AR signaling studies. With 94.4–100% predicted oral absorption and blood-brain barrier penetration, it is ideal for chronic oral dosing in CNS and muscle-wasting models. Buy now to leverage its unique pharmacophore and defined metabolite signature for your next breakthrough.

Molecular Formula C16H19ClN2O
Molecular Weight 290.79 g/mol
Cat. No. B605154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACP-105
SynonymsACP105;  ACP 105;  ACP-105
Molecular FormulaC16H19ClN2O
Molecular Weight290.79 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O
InChIInChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13+,16?
InChIKeyOUEODVPKPRQETQ-OCZCAGDBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ACP-105 Compound Overview: A Non-Steroidal SARM with Partial Agonist Activity and Verified Potency


ACP-105 (CAS: 899821-23-9) is a non-steroidal selective androgen receptor modulator (SARM) developed from a high-throughput screen using receptor selection and amplification technology (R-SAT) [1]. It functions as a partial agonist relative to the natural androgen testosterone, demonstrating high-affinity binding to the androgen receptor (AR) with pEC50 values of 9.0 for wild-type AR and 9.3 for the T877A mutant form, which translates to EC50 values of 1.0 nM and 0.4 nM, respectively . Unlike full agonists such as LGD-4033 or testosterone, its partial agonist profile produces a quantifiably distinct anabolic:androgenic ratio (3.19:1) in vivo, positioning it as a unique tool for dissecting AR-mediated signaling with reduced androgenic off-target activity [2].

Why ACP-105 Cannot Be Interchanged with Other SARMs: Evidence of Pharmacological and PK Differentiation


In-class SARMs exhibit significant variability in their agonist profiles (partial vs. full), tissue selectivity, metabolic pathways, and pharmacokinetic (PK) properties, directly impacting both experimental outcomes and regulatory detectability. ACP-105 is a partial AR agonist, in contrast to the full agonist profile of compounds like LGD-4033 and testosterone, leading to a 3.19:1 anabolic:androgenic ratio that differs from other agents [1]. Furthermore, its metabolism via CYP3A4 yields a distinct set of 21 identified in vivo metabolites [2], while its in silico-predicted high oral absorption (94.4–100%) and blood-brain barrier (BBB) penetration [3] are not universal across the SARM class. Generic substitution without accounting for these quantitative differences introduces uncontrolled variables that can confound pharmacology studies and invalidate doping control detection protocols.

ACP-105 Product-Specific Quantitative Evidence: Head-to-Head and Cross-Study Comparator Data


Partial Agonist Pharmacology vs. Full Agonist Comparators: Quantified Anabolic:Androgenic Ratio

ACP-105 is a partial agonist of the androgen receptor, whereas testosterone (natural ligand) and LGD-4033 are full agonists. This pharmacological distinction is quantified by the anabolic:androgenic ratio of 3.19:1, derived from the compound's reversal of ORX-induced atrophy in castrated male rats [1]. ACP-105 at 1 mg/kg/day produced a 67% reversal of levator ani muscle atrophy (anabolic effect) and only a 21% reversal of prostate atrophy (androgenic effect), compared to testosterone which achieved a 48% reversal in the prostate at a similar dose [1].

SARM pharmacology Androgen receptor agonism Tissue selectivity

AR Binding Affinity and Potency: Quantitative Comparison with DHT and Other SARMs

ACP-105 demonstrates high-affinity binding to the androgen receptor with EC50 values of 1.0 nM for wild-type AR and 0.4 nM for the T877A mutant, corresponding to pEC50 values of 9.0 and 9.3, respectively . In comparative studies, ACP-105 attaches to the androgen receptor more effectively than dihydrotestosterone (DHT) at relatively low concentrations [1]. For context, ostarine (MK-2866), a widely studied SARM, has a reported Ki of 3.8 nM , indicating ACP-105's comparable or superior binding affinity in cell-free assays.

Receptor binding EC50 pEC50

Metabolic Stability and Distinct Metabolite Profile: In Vitro Hepatocyte Half-Life and In Vivo Metabolite Identification

In human hepatocytes, ACP-105 (compound 1) exhibits a half-life of 5.0 hours, indicating moderate metabolic stability . It is primarily metabolized by CYP3A4, generating six major metabolites (M1–M6) as predicted by in silico models [1]. In vivo equine studies identified 21 distinct metabolites, including novel glucuronides and hydroxylated species [2]. This metabolite profile is unique to ACP-105 and differs from other SARMs such as RAD140, which has a distinct 5-phenyloxadiazole nucleus and fragmentation pattern under mass spectrometry [3].

Metabolism CYP450 Doping control

Blood-Brain Barrier (BBB) Penetration: In Silico Prediction and Comparative Assessment

In silico ADME profiling using multiple computational platforms (ADMETlab 3.0, SwissADME, etc.) consistently predicted that ACP-105 has a high probability of blood-brain barrier (BBB) penetration, with most models returning positive BBB+ classifications [1]. This property is attributed to its moderate lipophilicity (LogP 3.0–3.52) and small molecular size. While direct head-to-head BBB permeability data versus other SARMs is limited, this predicted CNS availability distinguishes ACP-105 from more hydrophilic SARM candidates and may explain its observed effects on fear conditioning in irradiated mouse models [2].

Pharmacokinetics CNS distribution ADME

Gastrointestinal Absorption and Oral Bioavailability: In Silico Prediction of High Absorption

In silico models predict that ACP-105 exhibits high gastrointestinal (GI) absorption, with values ranging from 94.4% to 100% across multiple computational platforms [1]. Caco-2 cell permeability predictions vary (13.6–152 × 10⁻⁶ cm/s), but the consensus indicates favorable oral absorption potential. This is consistent with its moderate lipophilicity (LogP 3.0–3.52) and low molecular weight (290.79 g/mol). By comparison, many SARMs, including RAD140, have been developed for oral administration, but ACP-105's predicted near-complete absorption suggests robust oral bioavailability that supports its use in chronic dosing studies without requiring parenteral delivery .

Oral absorption Pharmacokinetics ADME

ACP-105 Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Preclinical Studies of Muscle Wasting with Reduced Androgenic Side Effects

ACP-105's 3.19:1 anabolic:androgenic ratio and partial agonist profile make it an ideal tool compound for studying muscle preservation or regeneration in models of sarcopenia, cachexia, or androgen deprivation, where confounding prostate or reproductive tissue effects must be minimized [1]. The compound's high predicted oral absorption supports chronic oral dosing regimens without requiring invasive administration.

Analytical Reference Standard for Doping Control Method Development and Validation

ACP-105's unique mass spectrometric fragmentation pattern (e.g., m/z 233, 193 in ESI-MS/MS) and its 21 distinct in vivo metabolites provide a specific signature for developing and validating detection methods in anti-doping laboratories [2]. Its distinct pharmacophore (N-substituted tropanol) ensures no cross-reactivity with other SARMs like RAD140 (5-phenyloxadiazole nucleus) in targeted assays [3].

Central Nervous System AR Signaling Research

Predicted blood-brain barrier penetration combined with demonstrated effects on fear conditioning in irradiated mice positions ACP-105 as a preferred SARM for investigating androgen receptor signaling in the CNS [4]. Its moderate lipophilicity and high predicted GI absorption facilitate studies of neurobehavioral outcomes following chronic oral dosing.

In Vitro AR Pharmacology and Structure-Activity Relationship (SAR) Studies

ACP-105's high affinity for both wild-type (EC50 1.0 nM) and mutant (EC50 0.4 nM) AR makes it a valuable reference compound for in vitro assays, including reporter gene assays and binding displacement studies . Its partial agonist profile provides a distinct baseline for comparing the efficacy of novel AR modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACP-105

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.